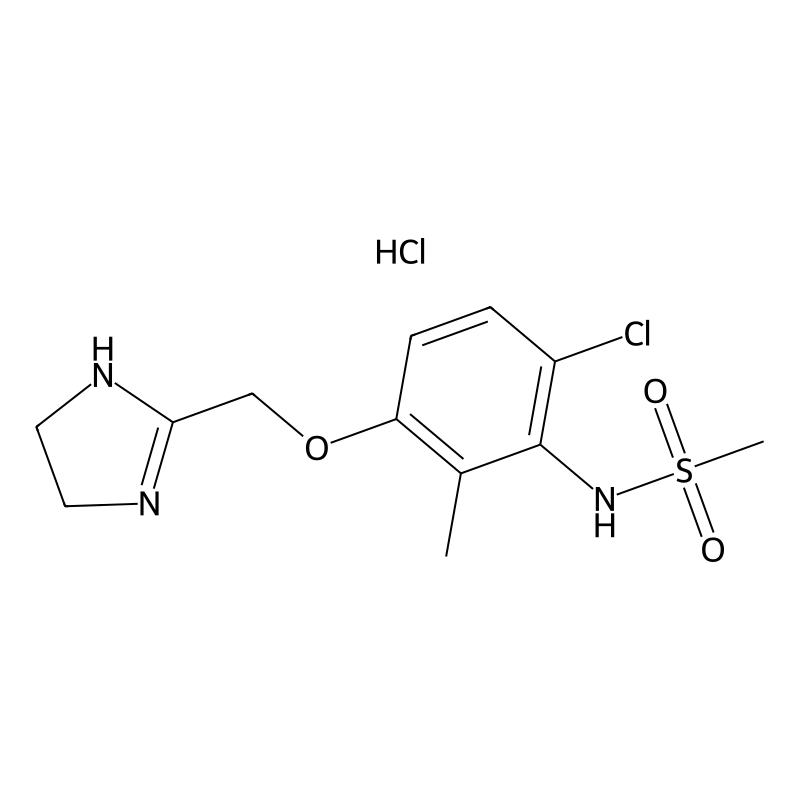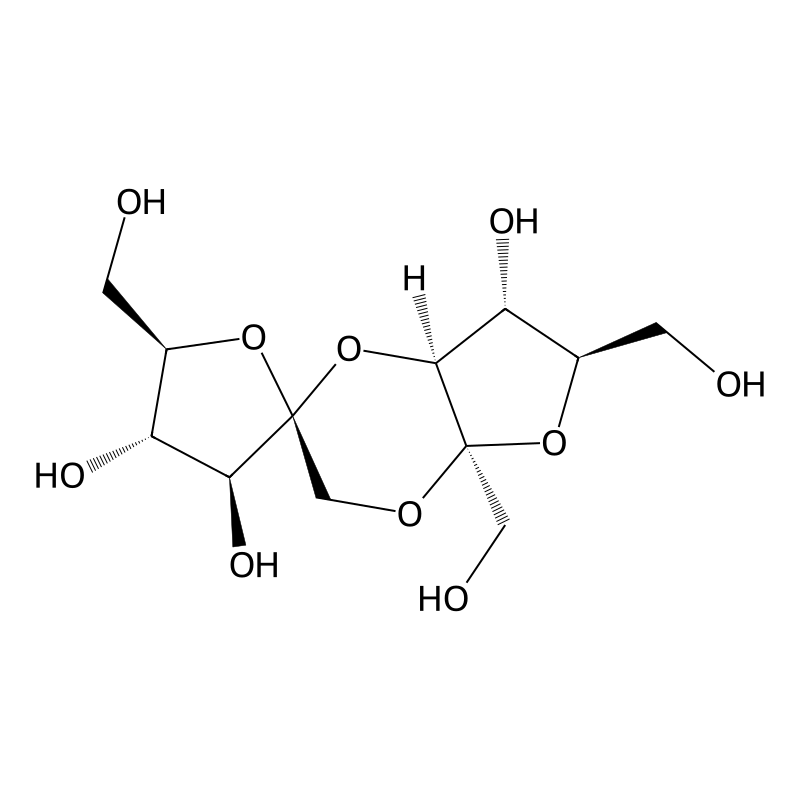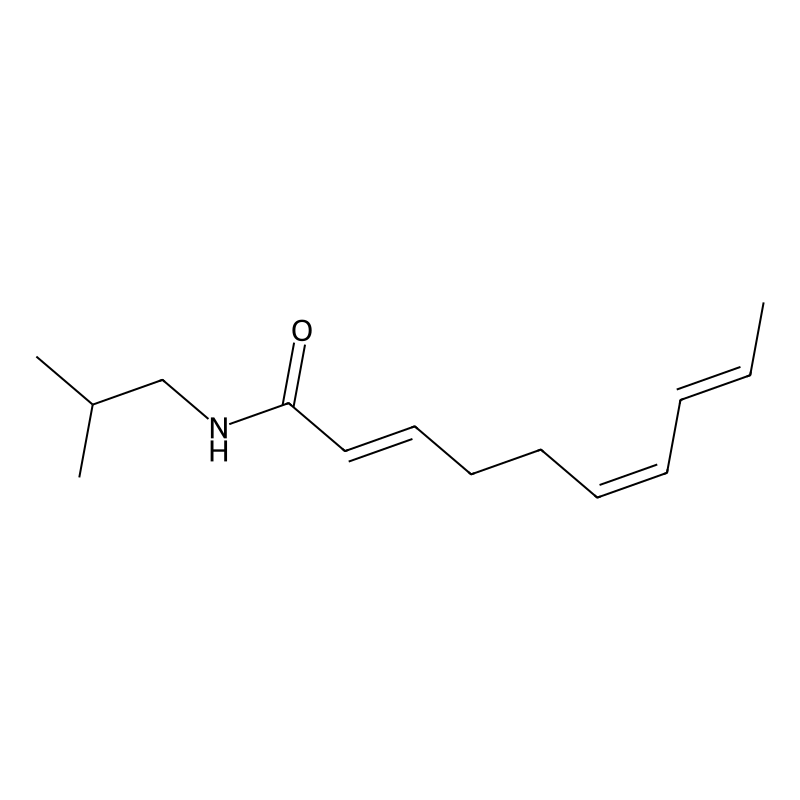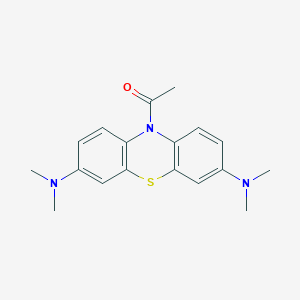2-Hydroxyethyloctylsulfoxide
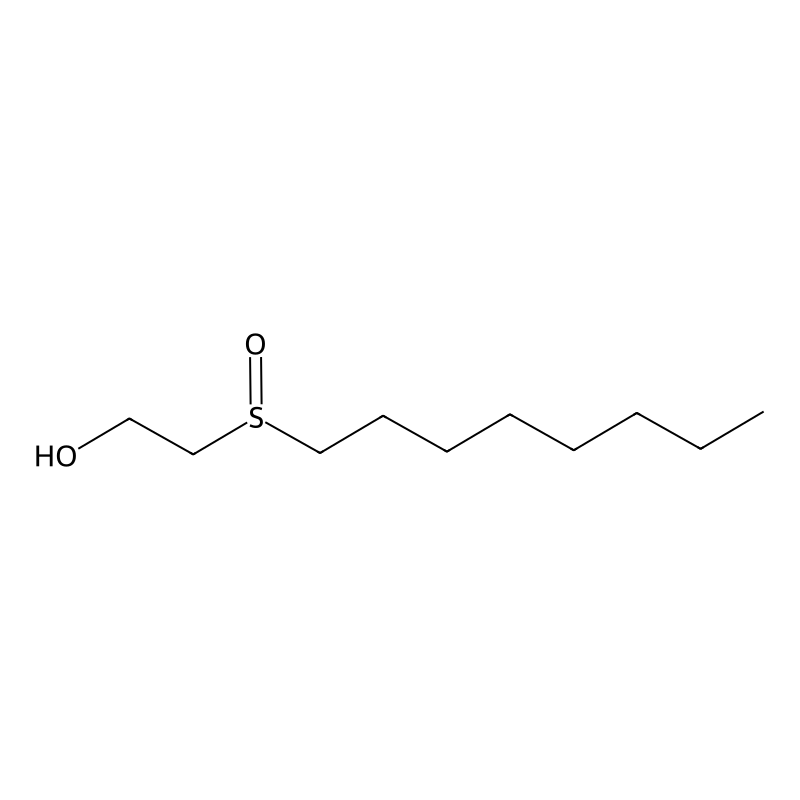
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Hydroxyethyloctylsulfoxide is an organosulfur compound characterized by the presence of a sulfoxide functional group, which contains a sulfur atom bonded to two carbon atoms and an oxygen atom. Its molecular formula is , and it is recognized for its unique properties, including its ability to act as a solvent and surfactant. The compound features a hydroxyethyl group, which increases its solubility in water compared to other sulfoxides. This compound is particularly of interest in the fields of organic chemistry and materials science due to its potential applications in various industrial processes.
Organic Synthesis:
Protecting Group
OTES is commonly used as a protecting group for carbonyl groups (aldehydes and ketones) in organic synthesis. It reacts readily with carbonyl groups to form a stable enol ether derivative. This protects the carbonyl group from unwanted reactions while allowing other functional groups in the molecule to be manipulated. The OTES protecting group can be easily removed under mild acidic or basic conditions.
Asymmetric Synthesis
OTES can be employed as a chiral auxiliary in asymmetric synthesis. By attaching OTES to a prochiral ketone, a new chiral center is introduced, allowing for the generation of enantiomerically enriched products.
Material Science:
- Self-assembled monolayers (SAMs): OTES is used in the formation of SAMs on gold surfaces. SAMs are ordered assemblies of molecules on a substrate, and they find applications in various fields, including biosensing, microfluidics, and electronics. The long alkyl chain of OTES allows for strong attachment to the gold surface, while the sulfoxide group provides a functional group for further modification.
Pharmaceutical Sciences:
- Drug Delivery: OTES is being explored as a potential prodrug strategy for delivering certain therapeutic agents. Prodrugs are inactive compounds that are converted into their active forms inside the body. By attaching OTES to a drug molecule, its solubility and bioavailability can be improved, leading to enhanced drug delivery.
Additionally, reactions involving nucleophilic attack on the sulfur atom can lead to various derivatives. For example, the Pummerer reaction allows for the formation of α-substituted sulfides through nucleophilic attack on sulfoxides .
The synthesis of 2-hydroxyethyloctylsulfoxide typically involves several methods:
- Phase Transfer Catalysis: A solvent-free method utilizes phase transfer catalysis with halogen-substituted octane and mercaptoethanol as starting materials. The reaction occurs at temperatures between 30 and 70 degrees Celsius under normal pressure, yielding moderate amounts of product .
- Oxidation of Sulfides: The compound can also be synthesized by oxidizing 2-hydroxyethyl n-octyl sulfide using hydrogen peroxide or other oxidizing agents. This method is advantageous due to its simplicity and high selectivity .
- Lithium Aluminum Hydride Reduction: Another method involves the use of lithium aluminum hydride to reduce sulfoxides back to sulfides, although this is less common for synthesizing sulfoxides .
Several compounds share structural similarities with 2-hydroxyethyloctylsulfoxide:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Hydroxyethyl n-octyl sulfide | Contains sulfur bonded to carbon | Precursor to sulfoxide; lower polarity |
| Octyl methyl sulfoxide | Methyl group attached to sulfur | Higher lipophilicity; used in cosmetics |
| Ethylene glycol dimethyl ether | Ether functional groups | Greater solubility in water; used as a solvent |
| Octyl thioglycolate | Thiol group present | Used in hair treatments; different reactivity |
The uniqueness of 2-hydroxyethyloctylsulfoxide lies in its balance between hydrophilicity and lipophilicity due to the hydroxyethyl group, which enhances its solubility compared to other similar compounds.
2-Hydroxyethyloctylsulfoxide, also known as N-octyl-2-hydroxyethyl sulfoxide, is an organosulfur compound characterized by a sulfoxide functional group connecting a hydroxyethyl moiety and an octyl chain [5]. The molecular formula of 2-hydroxyethyloctylsulfoxide is C10H22O2S, with a calculated molecular weight of 206.35 g/mol [5] [12]. This compound belongs to the broader class of sulfoxides, which are oxidized derivatives of sulfides containing a sulfinyl (>S=O) functional group [25].
The elemental composition of 2-hydroxyethyloctylsulfoxide consists of carbon (58.21%), hydrogen (10.75%), oxygen (15.51%), and sulfur (15.55%) [5] [12]. The structural components include a linear octyl chain (C8H17-), a sulfoxide group (-S(=O)-), and a hydroxyethyl group (-CH2CH2OH) [5]. Table 1 presents the molecular composition details of 2-hydroxyethyloctylsulfoxide.
| Property | Value |
|---|---|
| Molecular Formula | C10H22O2S |
| Molecular Weight | 206.35 g/mol |
| Carbon | 58.21% |
| Hydrogen | 10.75% |
| Oxygen | 15.51% |
| Sulfur | 15.55% |
| Structural Components | Octyl chain, sulfoxide group, hydroxyethyl group |
Table 1: Molecular composition of 2-hydroxyethyloctylsulfoxide [5] [12]
The compound contains two oxygen atoms: one as part of the sulfoxide group (S=O) and another in the terminal hydroxyl group of the hydroxyethyl moiety [5]. The presence of both hydrophobic (octyl chain) and hydrophilic (hydroxyethyl) components gives 2-hydroxyethyloctylsulfoxide amphiphilic properties, allowing it to interact with both organic and aqueous phases .
Structural Configurations and Isomerism
2-Hydroxyethyloctylsulfoxide exhibits several forms of isomerism that significantly influence its physical and chemical properties [25] [28]. The most notable isomeric feature is the stereogenic sulfur atom in the sulfoxide group, which creates a chiral center when connected to two different substituents (in this case, the octyl chain and hydroxyethyl group) [25] [29].
The sulfur atom in 2-hydroxyethyloctylsulfoxide adopts a pyramidal geometry with a lone pair of electrons, resulting in tetrahedral electron-pair arrangement [25]. This configuration leads to two possible enantiomers: (R)-2-hydroxyethyloctylsulfoxide and (S)-2-hydroxyethyloctylsulfoxide [28] [29]. These enantiomers are non-superimposable mirror images of each other, differing in the spatial arrangement of the octyl chain, hydroxyethyl group, oxygen atom, and lone pair around the sulfur atom [25] [28].
The energy barrier for racemization (interconversion between enantiomers) in sulfoxides is relatively high, typically in the range of 38-41 kcal/mol [33]. This high barrier allows for the isolation and separation of individual enantiomers of 2-hydroxyethyloctylsulfoxide at room temperature, making them configurationally stable [25] [33].
In addition to stereoisomerism, 2-hydroxyethyloctylsulfoxide can exhibit conformational isomerism due to rotation around single bonds, particularly in the octyl chain and hydroxyethyl group [26] [28]. The octyl chain can adopt various conformations through rotation around carbon-carbon single bonds, while the hydroxyethyl group can form intramolecular hydrogen bonds with the sulfoxide oxygen, influencing the preferred conformations [23] [26].
The structural configurations of 2-hydroxyethyloctylsulfoxide are summarized in Table 2.
| Type of Isomerism | Description | Significance |
|---|---|---|
| Stereoisomerism | (R) and (S) enantiomers due to chiral sulfur | Different optical and biological properties |
| Conformational Isomerism | Multiple conformers due to rotation around single bonds | Influences physical properties and reactivity |
| Hydrogen Bonding | Intramolecular H-bonding between hydroxyl and sulfoxide | Affects preferred conformations |
Table 2: Structural configurations and isomerism in 2-hydroxyethyloctylsulfoxide [25] [28] [33]
The stereochemistry of 2-hydroxyethyloctylsulfoxide can be determined using various analytical techniques, including polarimetry, circular dichroism spectroscopy, and chiral chromatography [28] [29]. These methods allow for the assessment of enantiomeric purity and the assignment of absolute configuration to the sulfur stereocenter [29].
Chemical Bonding and Electron Distribution
The chemical bonding in 2-hydroxyethyloctylsulfoxide presents interesting features, particularly around the sulfoxide functional group [25] [27]. The sulfur-oxygen bond in the sulfoxide group has a unique character that is intermediate between a dative bond and a polarized double bond [25]. This bond is often represented as S=O, but its actual nature is more complex and involves significant electron delocalization [25] [27].
The sulfur atom in 2-hydroxyethyloctylsulfoxide adopts a pyramidal geometry with sp³ hybridization [25]. The sulfur center forms three sigma bonds: two with carbon atoms (from the octyl chain and hydroxyethyl group) and one with the oxygen atom [25] [27]. Additionally, the sulfur atom possesses a lone pair of electrons, completing its tetrahedral electron-pair arrangement [25].
The sulfur-oxygen bond in 2-hydroxyethyloctylsulfoxide has significant double-bond character due to the donation of electron density from oxygen's lone pairs into the antibonding orbitals of the sulfur-carbon bonds [25] [22]. This results in a bond order between 1 and 2, with a bond length (typically around 1.5 Å) that is shorter than a single bond but longer than a full double bond [22] [25].
The electron distribution in 2-hydroxyethyloctylsulfoxide is highly polarized, with the oxygen atom bearing a partial negative charge and the sulfur atom carrying a partial positive charge [25] [27]. This polarization creates a strong dipole moment directed approximately along the sulfur-oxygen bond axis [23] [25]. Table 3 summarizes the key aspects of chemical bonding and electron distribution in 2-hydroxyethyloctylsulfoxide.
| Bond/Feature | Description | Characteristics |
|---|---|---|
| S-O Bond | Intermediate between dative and double bond | Bond order between 1-2; length ~1.5 Å |
| S-C Bonds | Sigma bonds | Longer than typical S-C single bonds due to hyperconjugation |
| Sulfur Hybridization | sp³ | Pyramidal geometry with tetrahedral electron arrangement |
| Electron Distribution | Highly polarized | Partial negative charge on O, partial positive charge on S |
| Dipole Moment | Strong | Directed approximately along S-O bond axis |
Table 3: Chemical bonding and electron distribution in 2-hydroxyethyloctylsulfoxide [22] [25] [27]
The hydroxyl group in the hydroxyethyl moiety can form hydrogen bonds with the sulfoxide oxygen, influencing the preferred conformations of the molecule [23]. This intramolecular hydrogen bonding capability, combined with the ability to form intermolecular hydrogen bonds, significantly affects the physical properties and solubility characteristics of 2-hydroxyethyloctylsulfoxide [23] .
The octyl chain consists of sp³ hybridized carbon atoms forming sigma bonds in a zigzag arrangement, contributing to the hydrophobic character of that portion of the molecule . The combination of the polar sulfoxide group and hydroxyl functionality with the nonpolar octyl chain gives 2-hydroxyethyloctylsulfoxide its amphiphilic nature .
Spectroscopic Identification Methods
IR Spectroscopy
Infrared (IR) spectroscopy serves as a valuable tool for identifying and characterizing 2-hydroxyethyloctylsulfoxide, providing distinctive absorption bands associated with its functional groups [10] [16]. The most characteristic feature in the IR spectrum of 2-hydroxyethyloctylsulfoxide is the strong sulfoxide (S=O) stretching vibration, which typically appears in the range of 1030-1060 cm⁻¹ [10] [16].
The sulfoxide stretching frequency in 2-hydroxyethyloctylsulfoxide is highly sensitive to its molecular environment and can shift based on factors such as hydrogen bonding, solvent polarity, and concentration [16] [20]. Studies on similar sulfoxides have shown that the S=O stretching vibration can serve as a structural reporter, providing information about the compound's conformation and intermolecular interactions [13] [20].
In addition to the sulfoxide stretching band, the IR spectrum of 2-hydroxyethyloctylsulfoxide displays several other characteristic absorption bands [10] [18]. The hydroxyl group (-OH) of the hydroxyethyl moiety produces a broad absorption band in the 3200-3600 cm⁻¹ region, with the exact position and shape dependent on hydrogen bonding interactions [18]. The C-H stretching vibrations of the octyl chain and hydroxyethyl group appear in the 2850-2960 cm⁻¹ region [18].
Table 4 summarizes the key IR absorption bands of 2-hydroxyethyloctylsulfoxide and their assignments.
| Wavenumber (cm⁻¹) | Assignment | Characteristics |
|---|---|---|
| 3200-3600 | O-H stretching | Broad band, sensitive to H-bonding |
| 2850-2960 | C-H stretching (alkyl groups) | Multiple bands |
| 1460-1470 | CH₂ bending | Medium intensity |
| 1370-1380 | CH₃ symmetric bending | Medium intensity |
| 1030-1060 | S=O stretching | Strong, characteristic band |
| 1000-1100 | C-O stretching | Medium intensity |
| 720-730 | CH₂ rocking (octyl chain) | Weak to medium intensity |
Table 4: Characteristic IR absorption bands of 2-hydroxyethyloctylsulfoxide [10] [16] [18]
The S=O stretching vibration is particularly useful for monitoring changes in the sulfoxide group's environment [13] [20]. Research has shown that this vibration can shift by approximately 10 cm⁻¹ per hydrogen bond formed with the sulfoxide oxygen [20]. This sensitivity makes IR spectroscopy valuable for studying the hydrogen bonding interactions of 2-hydroxyethyloctylsulfoxide in different environments [13] [20].
Empirical spectroscopic maps have been developed for the sulfinyl (S=O) stretching mode in sulfoxides, allowing for the interpretation of IR absorption spectra and quantification of hydrogen bond populations and lifetimes [20]. These maps connect spectroscopic measurements with molecular dynamics simulations, providing insights into the structural dynamics of sulfoxide compounds like 2-hydroxyethyloctylsulfoxide [20].
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2-hydroxyethyloctylsulfoxide, allowing for the characterization of its molecular framework and confirmation of its identity [14] [17]. Both proton (¹H) and carbon (¹³C) NMR spectroscopy are valuable for analyzing this compound [14] [17] [21].
In the ¹H NMR spectrum of 2-hydroxyethyloctylsulfoxide, the protons adjacent to the sulfoxide group (α-protons) experience a significant deshielding effect due to the electron-withdrawing nature of the sulfoxide functionality [17]. The methylene protons of the hydroxyethyl group adjacent to the sulfoxide typically resonate at approximately 2.7-3.0 ppm, while those adjacent to the hydroxyl group appear around 3.8-4.0 ppm [14] [17]. The hydroxyl proton produces a signal that can vary in position (typically 2.0-5.0 ppm) depending on concentration, temperature, and solvent, and may exchange with deuterium in deuterated solvents [17].
The protons of the octyl chain show characteristic patterns, with the methylene group adjacent to the sulfoxide resonating at approximately 2.7-2.9 ppm, while the remaining methylene groups appear as overlapping multiplets in the 1.2-1.8 ppm region [17]. The terminal methyl group of the octyl chain typically produces a triplet at around 0.8-0.9 ppm [17].
The ¹³C NMR spectrum of 2-hydroxyethyloctylsulfoxide provides complementary information about its carbon framework [14] [21]. The carbon atoms adjacent to the sulfoxide group (α-carbons) experience a downfield shift due to the deshielding effect of the sulfoxide, typically resonating at 50-60 ppm [14] [21]. The carbon bearing the hydroxyl group appears at approximately 60-65 ppm, while the carbons of the octyl chain produce signals in the 14-35 ppm range [21].
Table 5 summarizes the typical NMR chemical shifts for 2-hydroxyethyloctylsulfoxide.
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂-S(O)- (hydroxyethyl) | 2.7-3.0 | Multiplet |
| ¹H | -CH₂-OH | 3.8-4.0 | Multiplet |
| ¹H | -OH | 2.0-5.0 (variable) | Singlet (may exchange) |
| ¹H | -CH₂-S(O)- (octyl) | 2.7-2.9 | Multiplet |
| ¹H | -(CH₂)₆- (octyl chain) | 1.2-1.8 | Multiple overlapping signals |
| ¹H | -CH₃ (octyl terminal) | 0.8-0.9 | Triplet |
| ¹³C | -CH₂-S(O)- (both sides) | 50-60 | - |
| ¹³C | -CH₂-OH | 60-65 | - |
| ¹³C | -(CH₂)₆- (octyl chain) | 22-35 | - |
| ¹³C | -CH₃ (octyl terminal) | 14-15 | - |
Table 5: Typical NMR chemical shifts for 2-hydroxyethyloctylsulfoxide [14] [17] [21]
NMR spectroscopy is particularly valuable for determining the stereochemistry of 2-hydroxyethyloctylsulfoxide [17] [29]. The chiral sulfur center creates diastereotopic relationships between geminal protons in adjacent methylene groups, resulting in complex splitting patterns [17]. Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial relationships between protons, helping to establish the three-dimensional structure of the molecule [26] [29].
Studies on similar sulfoxides have shown that the ¹H chemical shifts are influenced by the magnetic anisotropy, electric field, and steric effects of the sulfoxide bond [17]. These effects can be analyzed to determine the stereochemical configuration of the sulfoxide group [17] [29].
Mass Spectrometry
Mass spectrometry (MS) provides crucial information about the molecular weight, elemental composition, and fragmentation pattern of 2-hydroxyethyloctylsulfoxide, aiding in its identification and structural characterization [5] [15]. The mass spectrum of 2-hydroxyethyloctylsulfoxide typically shows a molecular ion peak [M]⁺ at m/z 206, corresponding to its molecular weight [5] [12].
The fragmentation pattern of 2-hydroxyethyloctylsulfoxide in electron impact (EI) mass spectrometry follows characteristic pathways for sulfoxides [15]. Common fragmentation processes include cleavage of the C-S bonds adjacent to the sulfoxide group, resulting in the formation of alkyl or hydroxyethyl fragment ions [15]. The loss of water from the hydroxyethyl group can also occur, producing a fragment at [M-18]⁺ [15].
High-resolution mass spectrometry (HRMS) can provide the exact mass of 2-hydroxyethyloctylsulfoxide, allowing for the confirmation of its molecular formula [5] [12]. The theoretical exact mass for C₁₀H₂₂O₂S is 206.1341 Da, which can be compared with the experimentally determined value to verify the compound's identity [5] [12].
Table 6 presents the major fragment ions typically observed in the mass spectrum of 2-hydroxyethyloctylsulfoxide and their assignments.
| m/z | Assignment | Relative Intensity |
|---|---|---|
| 206 | [M]⁺ (molecular ion) | Variable |
| 188 | [M-H₂O]⁺ (loss of water) | Medium |
| 143 | [C₈H₁₇SO]⁺ (loss of hydroxyethyl) | Strong |
| 127 | [C₈H₁₇S]⁺ (loss of hydroxyethyl and oxygen) | Medium |
| 113 | [C₈H₁₇]⁺ (octyl fragment) | Strong |
| 85 | [C₆H₁₃]⁺ (alkyl fragment) | Medium |
| 71 | [C₅H₁₁]⁺ (alkyl fragment) | Medium |
| 61 | [C₂H₅OS]⁺ (hydroxyethylsulfoxide fragment) | Medium |
| 57 | [C₄H₉]⁺ (alkyl fragment) | Strong |
| 45 | [C₂H₅O]⁺ (hydroxyethyl fragment) | Medium |
Table 6: Major fragment ions in the mass spectrum of 2-hydroxyethyloctylsulfoxide [5] [15]
Various ionization techniques can be employed for the mass spectrometric analysis of 2-hydroxyethyloctylsulfoxide [15]. Electrospray ionization (ESI) is particularly suitable for this compound due to its polar nature, typically producing [M+H]⁺ ions at m/z 207 or [M+Na]⁺ adducts at m/z 229 [15]. Matrix-assisted laser desorption/ionization (MALDI) can also be used, especially for analyzing mixtures containing 2-hydroxyethyloctylsulfoxide [15].
Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of selected ions [15]. In MS/MS analysis of 2-hydroxyethyloctylsulfoxide, the fragmentation of the [M+H]⁺ ion typically results in the loss of water (18 Da) and various cleavages around the sulfoxide group [15].
